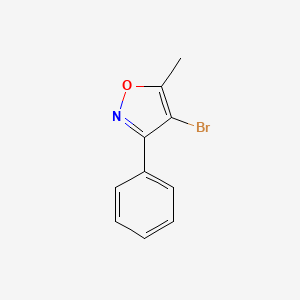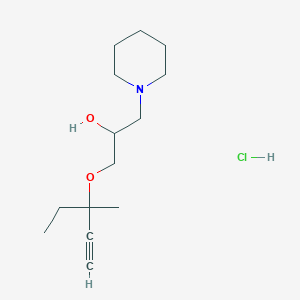
1-((3-Methylpent-1-yn-3-yl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-Methylpent-1-yn-3-yl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride, also known as MPPL, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Chemical Structure and Properties :
- Gzella, Wrzeciono, and Pöppel (1999) investigated the structure of related nitropiperidinoimidazolderivatives, providing insights into the molecular arrangement and bonding in similar compounds, which could be relevant for understanding the properties of "1-((3-Methylpent-1-yn-3-yl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride" (Gzella, Wrzeciono, & Pöppel, 1999).
Pharmacological Potential :
- Grimwood et al. (2011) studied a κ-opioid receptor antagonist with a similar structure, highlighting the potential pharmacological applications of such compounds in treating depression and addiction disorders (Grimwood et al., 2011).
Agricultural Applications :
- Omirzak et al. (2013) reported on the growth-promoting activity of a similar compound in agricultural contexts, suggesting possible applications of "1-((3-Methylpent-1-yn-3-yl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride" in enhancing crop productivity (Omirzak et al., 2013).
Chemical Synthesis and Modification :
- Shul’pin, Süss-Fink, and Smith (1999) explored the oxidation of higher alkanes using a manganese(IV) complex, which could be relevant for understanding the reactivity and potential chemical modifications of compounds like "1-((3-Methylpent-1-yn-3-yl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride" (Shul’pin, Süss-Fink, & Smith, 1999).
Antidepressant-like Effects :
- Kumar et al. (2004) synthesized compounds with a similar structure and evaluated them for antidepressant activity, suggesting potential neuropsychiatric applications (Kumar et al., 2004).
properties
IUPAC Name |
1-(3-methylpent-1-yn-3-yloxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2.ClH/c1-4-14(3,5-2)17-12-13(16)11-15-9-7-6-8-10-15;/h1,13,16H,5-12H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWGLVABJDADHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCCCC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[6.1.0]nonane-9-carboxamide](/img/structure/B2544654.png)
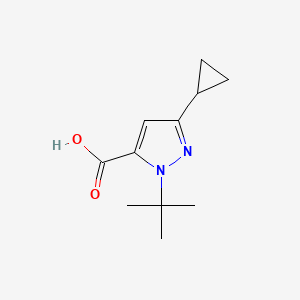
![N-(1-(4-fluorophenyl)ethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2544656.png)
![N-(3,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2544658.png)
![2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B2544659.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methoxybenzoate](/img/structure/B2544660.png)
![2-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2544662.png)
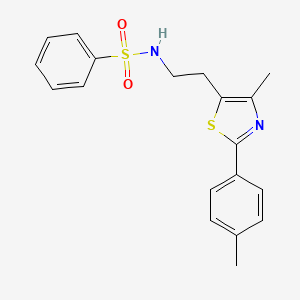
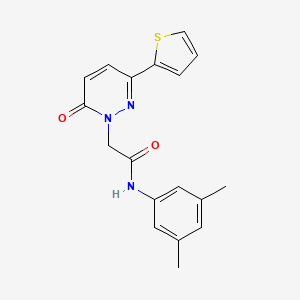
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2544666.png)
